molecular formula C8H11N3O3S B2657602 N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide CAS No. 2309217-22-7

N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide

Cat. No.: B2657602
CAS No.: 2309217-22-7
M. Wt: 229.25
InChI Key: HSCKWDWDAUVLPA-UHFFFAOYSA-N
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Description

N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide is an organic compound that features both a pyrimidine ring and a cyclopropane ring. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a methoxy group and a sulfonamide group, makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide can be synthesized through nucleophilic and amidation reactions. The synthesis typically involves the reaction of a pyrimidine derivative with a cyclopropanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and sulfonamide groups.

    Amidation: The compound can form amides through reactions with carboxylic acids or their derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation might produce a sulfone.

Scientific Research Applications

N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The methoxy group may also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxypyridin-3-yl)cyclopropanesulfonamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    N-(2-methoxyphenyl)cyclopropanesulfonamide: Similar structure but with a phenyl ring instead of a pyrimidine ring.

Uniqueness

N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide is unique due to its combination of a pyrimidine ring and a cyclopropane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-14-8-9-4-6(5-10-8)11-15(12,13)7-2-3-7/h4-5,7,11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCKWDWDAUVLPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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